3-O-Methylfluorescein phosphate cyclohexylammonium salt

Description

Chemical Nomenclature and Structural Characteristics

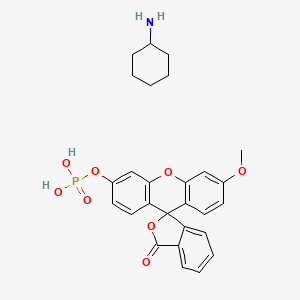

This compound exhibits a complex molecular architecture that underlies its unique biochemical properties and research applications. The compound possesses the molecular formula C27H28NO8P with a molecular weight of 525.5 grams per mole, representing a sophisticated organic phosphate ester conjugated with a cyclohexylammonium counterion. The systematic chemical name, cyclohexanamine 3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl phosphate, reflects the intricate structural organization that combines multiple functional groups within a single molecular framework.

The parent compound, 3-O-methylfluorescein phosphate, carries the molecular formula C21H15O8P and molecular weight of 426.3 grams per mole, serving as the core fluorescent moiety within the salt structure. This parent compound features a spiro-benzofuran-xanthene scaffold modified with a methoxy group at the 3-position and a phosphate ester at the 6'-position. The Chemical Abstracts Service registry number 21233-09-0 uniquely identifies this compound in chemical databases, while alternative systematic names include 6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1).

The structural complexity of this compound contributes to its favorable physicochemical properties for biochemical applications. The computed molecular properties reveal specific characteristics that influence its behavior in aqueous solutions and enzyme assays. The exact mass of the parent phosphate compound measures 426.05045443 Daltons, while the rotatable bond count of 3 indicates moderate conformational flexibility. The hydrogen bond donor count of 2 and acceptor count of 8 suggest significant potential for intermolecular interactions with protein active sites and aqueous environments.

The three-dimensional conformational structure plays a crucial role in the compound's interaction with various enzyme systems. The spiro center creates a rigid framework that positions the methoxy and phosphate substituents in specific spatial orientations, facilitating recognition by target enzymes while maintaining the fluorescent properties essential for detection applications. The cyclohexylammonium component enhances solubility characteristics and provides ionic interactions that stabilize the compound in aqueous buffer systems commonly employed in biochemical assays.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of fluorescent substrate chemistry in biochemical research during the late 20th and early 21st centuries. The compound first appeared in chemical databases in 2009, with initial structural characterization and registration occurring on July 21, 2009. This timeline coincides with advancing methodologies in phosphatase research and the growing demand for sensitive, real-time enzyme activity measurement techniques.

The parent compound 3-O-methylfluorescein phosphate was established earlier, with database records indicating creation on April 3, 2007. This temporal sequence reflects the systematic development approach where researchers first synthesized and characterized the core phosphate ester before developing improved salt formulations with enhanced stability and solubility properties. The progression from the free acid form to the cyclohexylammonium salt represents a common pharmaceutical and biochemical development strategy aimed at optimizing compound properties for specific applications.

Historical research applications demonstrate the compound's evolution from a specialized laboratory reagent to a widely adopted biochemical tool. Early studies focused on calcium adenosine triphosphatase systems, where researchers discovered the compound's unique properties in supporting calcium transport mechanisms. These pioneering investigations revealed that 3-O-methylfluorescein phosphate hydrolysis could proceed under specific calcium-dependent conditions, with calmodulin activation playing a crucial regulatory role. The compound exhibited distinctive kinetic properties compared to traditional substrates, including different responses to calcium concentrations and regulatory proteins.

Subsequent research expansions demonstrated the compound's versatility across multiple enzyme systems. Investigations into sodium-potassium adenosine triphosphatase revealed significantly different kinetic parameters compared to conventional substrates like p-nitrophenyl phosphate. The compound exhibited a Km value two orders of magnitude lower than p-nitrophenyl phosphate, while demonstrating twice the maximum velocity, indicating superior enzyme-substrate interactions. These findings established the compound as a preferred substrate for specific enzyme classes and contributed to its widespread adoption in biochemical research.

The historical development also encompasses the recognition of the compound's advantages in high-throughput screening applications. Researchers identified optimal assay conditions, including specific buffer systems, pH requirements, and fluorescence detection parameters that maximize signal-to-noise ratios and assay reliability. The establishment of standardized protocols facilitated broader adoption across research laboratories and contributed to the compound's current status as a standard biochemical reagent.

Role in Modern Biochemical Research

This compound occupies a central position in contemporary biochemical research, serving as a versatile fluorescent substrate for diverse enzyme systems and cellular processes. The compound's primary applications center on protein tyrosine phosphatase research, where its unique properties enable detailed kinetic analyses and inhibitor screening studies. Researchers have successfully employed the compound in fluorescence-based assays to screen for selective inhibitors of Sts-1 protein, demonstrating Km values of 190 micromolar and catalytic rate constants of 786 per second.

The compound's role in enzyme kinetic studies extends to multiple phosphatase families, including dual-specificity phosphatases and mitogen-activated protein kinase phosphatases. Research involving MKP-1 phosphatase demonstrated the compound's utility in measuring enzyme activity under various cellular stress conditions. These studies revealed how reactive oxygen species influence phosphatase activity, with 3-O-methylfluorescein phosphate serving as a sensitive reporter for enzyme function changes. The fluorescent readout enables real-time monitoring of enzyme activity, providing insights into cellular regulatory mechanisms that would be difficult to achieve with endpoint assays.

Contemporary applications encompass drug discovery and pharmaceutical research, where the compound serves in high-throughput screening campaigns targeting phosphatase-related therapeutic targets. The fluorescent properties enable automated liquid handling systems and plate reader technologies to process thousands of samples efficiently, accelerating the identification of potential therapeutic compounds. Researchers have validated the compound's performance against established phosphatase targets, confirming its reliability for quantitative structure-activity relationship studies and lead compound optimization.

The compound's integration into modern analytical platforms demonstrates its compatibility with advanced instrumentation and automation systems. Fluorescence plate readers, automated liquid handlers, and robotic screening systems have been optimized for 3-O-methylfluorescein phosphate-based assays, enabling high-throughput applications in pharmaceutical and academic research settings. The standardization of assay protocols has facilitated inter-laboratory comparisons and collaborative research efforts, contributing to the reproducibility of phosphatase research across different research groups.

Recent methodological advances have expanded the compound's applications to include enzyme mechanism studies and allosteric regulation investigations. Researchers employ the compound to examine how various effector molecules influence phosphatase activity, providing insights into cellular signaling networks and regulatory cascades. The real-time fluorescence readout enables kinetic analyses that reveal substrate binding patterns, conformational changes, and cooperative effects that are fundamental to understanding enzyme function at the molecular level.

The compound's role in structural biology research has emerged through its use in enzyme-substrate complex studies and active site characterization. Crystallographic and spectroscopic investigations utilize the compound to understand how phosphatases recognize and process their natural substrates, contributing to structure-based drug design efforts and mechanistic understanding of enzyme catalysis. These applications demonstrate the compound's versatility beyond simple activity measurements, extending to fundamental studies of enzyme structure and function.

Properties

IUPAC Name |

cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPHZMRXIHOGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657460 | |

| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21233-09-0 | |

| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylfluorescein phosphate cyclohexylammonium salt involves the reaction of 3-O-Methylfluorescein with phosphoric acid, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

Phosphatase Reaction: It acts as a substrate for phosphatase enzymes, which cleave the phosphate group.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Phosphatase Reaction: Phosphatase enzymes under physiological conditions.

Major Products Formed:

Hydrolysis: 3-O-Methylfluorescein and phosphoric acid.

Phosphatase Reaction: 3-O-Methylfluorescein and inorganic phosphate.

Scientific Research Applications

Enzymatic Assays

Fluorogenic Substrate for Phosphatases

OMFP serves as a fluorogenic substrate for various phosphatases, including protein tyrosine phosphatases. The hydrolysis of OMFP results in the release of fluorescein, which can be quantitatively measured using fluorescence spectroscopy. This property facilitates high-throughput screening of potential inhibitors or activators of phosphatases.

- Case Study: Inhibition of PTPMT1

A study screened approximately 1000 small molecules to identify inhibitors of the mitochondrial phosphatase PTPMT1 using OMFP as a substrate. The results indicated that compounds like alexidine dihydrochloride significantly inhibited PTPMT1 activity, demonstrating the utility of OMFP in drug discovery applications .

Calcium Transport Studies

OMFP has been employed to investigate calcium transport mechanisms in cells. The hydrolysis of OMFP by Ca2+-ATPase has been shown to support calcium transport, making it a valuable tool for studying calcium signaling pathways.

- Data Table: Hydrolysis Kinetics

| Condition | Rate of Hydrolysis (μM/min) | Inhibitors |

|---|---|---|

| Basal State | Slow | p-Nitrophenyl phosphate |

| Activated by Ca2+ | Increased | Calmodulin |

| Presence of Fluorescein | Impaired | Not Applicable |

The data indicates that under optimal conditions, OMFP hydrolysis can be significantly enhanced by calcium ions, highlighting its role in calcium transport studies .

Protein Interaction Studies

OMFP is also utilized in studies examining protein interactions and enzyme kinetics. Its fluorescent properties allow researchers to monitor real-time interactions between proteins and substrates.

- Case Study: Enzyme Kinetics

Research involving horseradish peroxidase demonstrated the use of OMFP as a substrate to study enzyme kinetics. The fluorescence intensity correlated with the enzymatic activity, allowing for precise measurements of reaction rates .

Cancer Research

Recent studies have explored the potential of OMFP in cancer research, particularly regarding its interaction with signaling pathways involved in tumor growth and metastasis.

- Application in Prostate Cancer Treatment

The compound has been implicated in enhancing the activity of mitogen-activated protein kinase phosphatase 1 (MKP-1), which dephosphorylates MAP kinases involved in cancer progression. By modulating MKP-1 activity through OMFP, researchers are investigating new therapeutic strategies for treating prostate cancer .

Analytical Techniques

In addition to its biological applications, OMFP is used in analytical chemistry for developing fluorescence-based assays that require sensitive detection methods.

- Fluorescence Detection Methods

The compound's ability to generate a strong fluorescent signal upon hydrolysis makes it suitable for various analytical techniques, including:- High-performance liquid chromatography (HPLC)

- Fluorescence resonance energy transfer (FRET)

These methods enhance the sensitivity and specificity of biochemical assays.

Mechanism of Action

The mechanism of action of 3-O-Methylfluorescein phosphate cyclohexylammonium salt involves its role as a substrate for phosphatase enzymes. When the phosphate group is cleaved by the enzyme, the compound fluoresces, allowing researchers to measure enzyme activity. Additionally, it has been shown to inhibit the growth of human cells in vitro by modulating the activity of certain enzymes, which may be useful for treating inflammatory diseases such as arthritis or asthma .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Cyclohexylammonium salts are commonly employed in phosphatase substrates due to their improved solubility and stability. Key analogues include:

Solubility and Stability

- OMFP Cyclohexylammonium Salt : Demonstrates superior solubility in mixed aqueous-organic buffers compared to sodium salts, facilitating its use in complex reaction mixtures .

- 4-Nitrophenyl Phosphate (p-NPP) : The sodium salt form (p-NPP-Na) is more water-soluble than its cyclohexylammonium counterpart, but the latter offers compatibility with organic solvents .

- Phosphoenolpyruvic Acid Cyclohexylammonium Salts: Enhanced membrane permeability due to the cyclohexylammonium group, enabling cellular uptake in metabolic studies .

Enzyme Specificity and Sensitivity

- OMFP is preferred for PTEN and tyrosine phosphatase assays due to its specificity and low background fluorescence .

- 4-Nitrophenyl phosphate is a general substrate for alkaline phosphatases but lacks the sensitivity of fluorogenic substrates .

- 4-Methylumbelliferyl phosphate provides broad phosphatase activity detection but requires UV light for excitation, limiting its use in high-throughput screening .

Biological Activity

3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) is a fluorescent compound extensively utilized in biological research, particularly for its role as a substrate in enzyme assays. Its unique fluorescent properties enable researchers to visualize and quantify biochemical reactions, making it a valuable tool in various scientific fields, including biochemistry, cell biology, and pharmacology.

OMFP is a derivative of fluorescein, characterized by its phosphate group that enhances its utility in enzymatic assays. The compound primarily targets phosphatase enzymes, where it acts as a substrate. Upon dephosphorylation by these enzymes, OMFP exhibits a significant increase in fluorescence intensity, allowing for sensitive detection and quantification of phosphatase activity.

Chemical Structure

- Molecular Formula : C₁₃H₁₅N₂O₄P

- CAS Number : 21233-09-0

Enzymatic Assays

OMFP is widely employed in phosphatase activity assays due to its high sensitivity and specificity. The compound's fluorescence increases dramatically upon dephosphorylation, which can be quantitatively measured using fluorescence spectroscopy.

| Enzyme | Substrate | Km (μM) | Assay Type |

|---|---|---|---|

| Protein Tyrosine Phosphatase (PTP) | OMFP | 15-50 | Continuous kinetic assay |

| Alkaline Phosphatase | OMFP | 30-100 | Endpoint assay |

Case Studies

- Inhibition Studies : In studies assessing the inhibition of PTPs, OMFP was found to be more effective than other substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), particularly due to its red-shifted fluorescence which minimizes interference from other compounds .

- Cell Proliferation Assays : Research indicated that OMFP can inhibit the proliferation of cancer cells in vitro. The compound's interaction with phosphatases was shown to reduce the frequency of cell division, suggesting potential applications in cancer therapy.

Applications in Research

OMFP's versatility extends beyond enzyme assays; it is also used for:

- Cell Labeling : Its fluorescent properties allow for effective labeling and tracking of cells in live imaging studies.

- Biochemical Analysis : It serves as a substrate for various biochemical reactions involving phosphatases, aiding in the understanding of cellular signaling pathways.

Limitations

Despite its advantages, OMFP has limitations including:

- Solubility Issues : The compound has limited solubility in aqueous solutions, often requiring initial dissolution in organic solvents like DMSO. This can complicate experimental designs where solvent effects are critical .

- Sensitivity to Environmental Conditions : The fluorescence properties can be affected by pH and ionic strength, necessitating careful control of assay conditions .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-O-methylfluorescein phosphate cyclohexylammonium salt?

- Methodology : The compound is typically synthesized via phosphorylation of 3-O-methylfluorescein using phosphoramidite chemistry or enzymatic phosphorylation. Purification often involves ion exchange chromatography to isolate the cyclohexylammonium salt form, as described for analogous phosphate salts (e.g., bis(cyclohexylammonium) salts of aryl phosphates) . Final purity is confirmed using NMR and HPLC.

Q. How does the cyclohexylammonium counterion influence solubility and stability in aqueous buffers?

- Methodology : Cyclohexylammonium salts enhance solubility in polar organic solvents (e.g., DMSO) and aqueous buffers at neutral to slightly acidic pH. Stability is assessed via pH-dependent degradation studies using UV-Vis spectroscopy, with optimal storage at in anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology :

- and NMR to confirm phosphorylation and counterion integration .

- X-ray crystallography (for crystalline derivatives) to resolve tetrahedral phosphate coordination and hydrogen-bonding networks, as seen in similar cyclohexylammonium salts .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can researchers address discrepancies in enzymatic assay data when using this compound as a fluorogenic substrate?

- Methodology :

- Experimental Design : Control for buffer composition (e.g., divalent cations like Mg may interfere with phosphate hydrolysis).

- Data Contradiction Analysis : Compare kinetic parameters (, ) across pH ranges (e.g., pH 5.0–7.4) and validate using orthogonal methods like malachite green assays for phosphate release .

- Troubleshooting : Pre-treat solutions with Chelex resin to remove trace metal contaminants .

Q. What strategies optimize the use of this compound in live-cell imaging to minimize autofluorescence or nonspecific hydrolysis?

- Methodology :

- Quenching Agents : Include competitive inhibitors (e.g., inorganic phosphate) in imaging buffers to reduce background noise.

- Delivery Systems : Use liposomal encapsulation or cell-penetrating peptides to enhance intracellular delivery without premature hydrolysis .

- Validation : Confirm substrate specificity using knockout cell lines or enzyme inhibitors (e.g., vanadate for phosphatases) .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact substrate specificity in phosphatase assays?

- Methodology :

- Comparative Kinetics : Synthesize derivatives (e.g., 3-O-ethylfluorescein phosphate) and compare hydrolysis rates using stopped-flow fluorimetry.

- Molecular Dynamics (MD) : Model enzyme-substrate interactions to identify steric or electronic effects of the methyl group .

- Crystallographic Data : Resolve enzyme co-crystal structures to visualize binding pocket interactions .

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in enzymatic activity assays?

- Solution :

- Standardize synthesis protocols (e.g., strict control of phosphorylation reaction stoichiometry).

- Implement quality control via NMR integration for consistent counterion ratios .

Q. What are the best practices for long-term storage to prevent degradation?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.